molecular formula C16H16N2O2 B11941306 N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene CAS No. 37893-94-0

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene

Cat. No.: B11941306
CAS No.: 37893-94-0
M. Wt: 268.31 g/mol
InChI Key: OCAJUDPANDEMCR-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is an organic compound that belongs to the class of diazabutadienes These compounds are characterized by the presence of two nitrogen atoms in a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with a diamine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. The reaction can be represented as follows:

2C8H8O2+H2NNH2N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene+2H2O2 \text{C}_8\text{H}_8\text{O}_2 + \text{H}_2\text{N}-\text{NH}_2 \rightarrow \text{N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene} + 2 \text{H}_2\text{O} 2C8​H8​O2​+H2​N−NH2​→N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene+2H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED)
  • N,N’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N’-diacetic acid (HJB)

Uniqueness

N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is unique due to its specific structural features, which allow it to form highly stable metal complexes. This property makes it particularly useful in applications requiring strong and selective binding to metal ions.

Biological Activity

N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound features two hydroxymethyl groups attached to a diazabutadiene core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups enhance its reactivity and solubility, facilitating interactions with enzymes and receptors involved in metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
  • Antioxidant Activity: Its structural features suggest that it could act as a scavenger of free radicals, thereby protecting cells from oxidative stress.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, related compounds have shown LC50 values indicating effective antimicrobial action at low concentrations .
  • Anticancer Potential:
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects:
    • There is evidence suggesting that this compound can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated potent activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Pseudomonas aeruginosa30
Salmonella enterica25

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound showed IC50 values around 15 µM after 48 hours of treatment .

Properties

CAS No.

37893-94-0

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-[2-(2-hydroxy-5-methylphenyl)iminoethylideneamino]-4-methylphenol

InChI

InChI=1S/C16H16N2O2/c1-11-3-5-15(19)13(9-11)17-7-8-18-14-10-12(2)4-6-16(14)20/h3-10,19-20H,1-2H3

InChI Key

OCAJUDPANDEMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC=NC2=C(C=CC(=C2)C)O

Origin of Product

United States

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